molecular formula C14H9F3N4S B11110895 2,6-diamino-4-[4-(trifluoromethyl)phenyl]-4H-thiopyran-3,5-dicarbonitrile

2,6-diamino-4-[4-(trifluoromethyl)phenyl]-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B11110895
M. Wt: 322.31 g/mol
InChI Key: TWDXZPPSGUPSLF-UHFFFAOYSA-N
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Description

2,6-diamino-4-[4-(trifluoromethyl)phenyl]-4H-thiopyran-3,5-dicarbonitrile is an organic compound with the molecular formula C14H9F3N4S and a molecular weight of 322.31 g/mol . This compound features a thiopyran ring substituted with amino groups and a trifluoromethylphenyl group, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

The synthesis of 2,6-diamino-4-[4-(trifluoromethyl)phenyl]-4H-thiopyran-3,5-dicarbonitrile typically involves multiple steps. One common method starts with p-trifluoromethylaniline as a raw material. The process includes diazotization, cyclization with ethyl 2,3-dicyanopropionate under weakly acidic conditions, chlorination, and decarboxylation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,6-diamino-4-[4-(trifluoromethyl)phenyl]-4H-thiopyran-3,5-dicarbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2,6-diamino-4-[4-(trifluoromethyl)phenyl]-4H-thiopyran-3,5-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 2,6-diamino-4-[4-(trifluoromethyl)phenyl]-4H-thiopyran-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The amino groups can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar compounds to 2,6-diamino-4-[4-(trifluoromethyl)phenyl]-4H-thiopyran-3,5-dicarbonitrile include:

Properties

Molecular Formula

C14H9F3N4S

Molecular Weight

322.31 g/mol

IUPAC Name

2,6-diamino-4-[4-(trifluoromethyl)phenyl]-4H-thiopyran-3,5-dicarbonitrile

InChI

InChI=1S/C14H9F3N4S/c15-14(16,17)8-3-1-7(2-4-8)11-9(5-18)12(20)22-13(21)10(11)6-19/h1-4,11H,20-21H2

InChI Key

TWDXZPPSGUPSLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(=C(SC(=C2C#N)N)N)C#N)C(F)(F)F

Origin of Product

United States

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